molecular formula C10H7F3N2OS B13478901 5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine

5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B13478901
M. Wt: 260.24 g/mol
InChI Key: VVKGPZQHCUSFRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-haloketones with thiourea in the presence of a base. For this specific compound, the starting materials include 4-(trifluoromethoxy)benzaldehyde and thiourea .

    Step 1: Condensation of 4-(trifluoromethoxy)benzaldehyde with thiourea in ethanol under reflux conditions to form the intermediate.

    Step 2: Cyclization of the intermediate in the presence of a base such as potassium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform.

Major Products Formed

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and apoptosis. The trifluoromethoxy group enhances its binding affinity to these targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, offering improved pharmacokinetic properties compared to other thiazole derivatives .

Properties

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-15-9(14)17-8/h1-5H,(H2,14,15)

InChI Key

VVKGPZQHCUSFRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)OC(F)(F)F

Origin of Product

United States

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